molecular formula C22H24N4O4S B2700473 4-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine CAS No. 946272-23-7

4-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine

Cat. No.: B2700473
CAS No.: 946272-23-7
M. Wt: 440.52
InChI Key: GVEBYXVPDBCURG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine is a complex organic compound that features a piperazine ring substituted with a methoxyphenylsulfonyl group and a phenoxypyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine typically involves multiple steps:

    Formation of the Piperazine Derivative: The piperazine ring is first substituted with a methoxyphenylsulfonyl group.

    Coupling with Pyrimidine Moiety: The substituted piperazine is then coupled with a pyrimidine derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

4-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: 4-(4-((4-Hydroxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine.

    Reduction: 4-(4-((4-Methoxyphenyl)sulfanyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine.

    Substitution: Various substituted phenoxypyrimidines depending on the nucleophile used.

Scientific Research Applications

4-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine involves its interaction with specific molecular targets in the body. It is believed to act by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include neurotransmitter receptors and enzymes involved in cell signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine is unique due to its combination of a methoxyphenylsulfonyl group and a phenoxypyrimidine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-2-methyl-6-phenoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S/c1-17-23-21(16-22(24-17)30-19-6-4-3-5-7-19)25-12-14-26(15-13-25)31(27,28)20-10-8-18(29-2)9-11-20/h3-11,16H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVEBYXVPDBCURG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.